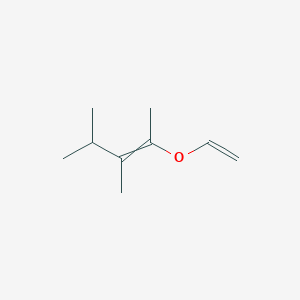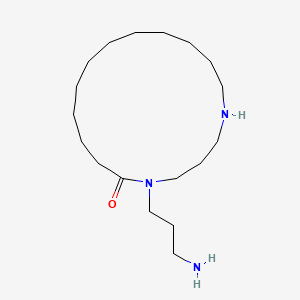
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one is a chemical compound that belongs to the class of diazacycloheptadecanes This compound is characterized by the presence of an aminopropyl group attached to a diazacycloheptadecanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one typically involves the reaction of a diazacycloheptadecanone precursor with an aminopropyl reagent. The reaction conditions often include the use of solvents such as acetone or ethanol, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a probe for investigating cellular functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to bind to various biological molecules, influencing their activity and function. This binding can modulate cellular processes and pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropyltriethoxysilane: A similar compound used in surface functionalization and material synthesis.
N-(3-Aminopropyl)-N,N-dimethylpropane-1,3-diamine: Another related compound with applications in chemical synthesis.
Uniqueness
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one is unique due to its specific diazacycloheptadecanone ring structure combined with the aminopropyl group
Eigenschaften
CAS-Nummer |
64414-57-9 |
|---|---|
Molekularformel |
C18H37N3O |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
5-(3-aminopropyl)-1,5-diazacycloheptadecan-6-one |
InChI |
InChI=1S/C18H37N3O/c19-13-10-16-21-17-11-15-20-14-9-7-5-3-1-2-4-6-8-12-18(21)22/h20H,1-17,19H2 |
InChI-Schlüssel |
ACSMIKYIDAVBDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(=O)N(CCCNCCCCC1)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-([1,1'-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione](/img/structure/B14486221.png)
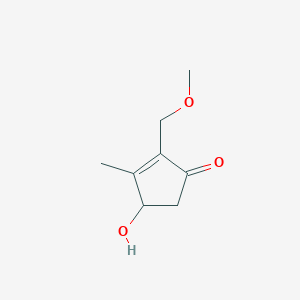

![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)
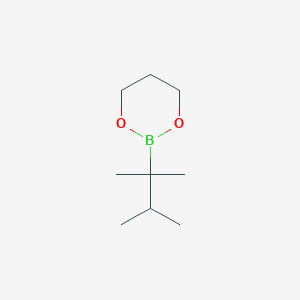
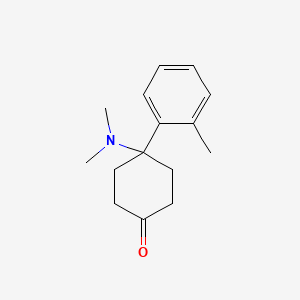
![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)
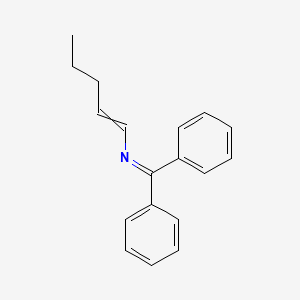
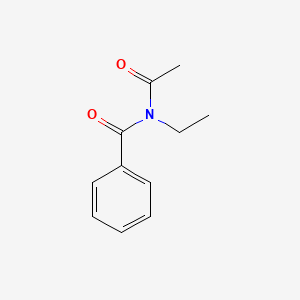
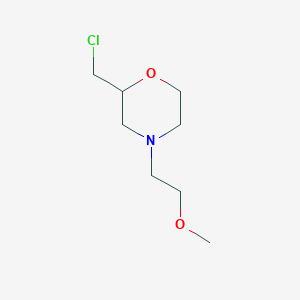

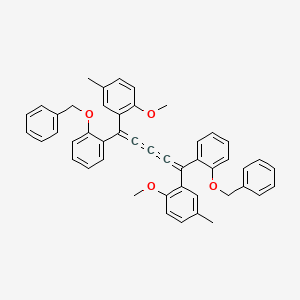
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
